N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 4-chlorophenyl group and the 2,4-dimethoxybenzamide moiety in its structure contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways.
Result of Action
Similar compounds have shown certain anti-tobacco mosaic virus activity , suggesting that this compound might have similar effects.
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the compound is synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, leads to the formation of the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into the final product through further reactions .
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide can be compared with other 1,3,4-thiadiazole derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol and N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide These compounds share similar structural features but differ in their biological activities and applications
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-12-7-8-13(14(9-12)24-2)15(22)19-17-21-20-16(25-17)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEVZGXUZPIBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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